molecular formula C25H28N6O4 B2518555 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione CAS No. 376374-25-3

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione

Cat. No.: B2518555
CAS No.: 376374-25-3
M. Wt: 476.537
InChI Key: GUKATGUIVISIMO-PKAZHMFMSA-N
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Description

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione is a synthetic purine derivative characterized by a bicyclic purine-2,6-dione core. Key structural features include:

  • 1,3-dimethyl groups on the purine ring, enhancing steric bulk and metabolic stability.

Its synthesis likely involves multi-step functionalization of the purine scaffold, as seen in analogous compounds .

Properties

CAS No.

376374-25-3

Molecular Formula

C25H28N6O4

Molecular Weight

476.537

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C25H28N6O4/c1-16-10-8-9-13-20(16)35-15-19(32)14-31-21-22(29(3)25(34)30(4)23(21)33)26-24(31)28-27-17(2)18-11-6-5-7-12-18/h5-13,19,32H,14-15H2,1-4H3,(H,26,28)/b27-17-

InChI Key

GUKATGUIVISIMO-PKAZHMFMSA-N

SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione , also known by its CAS number 375842-59-4 , is a purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of the compound is C24H25N7O6C_{24}H_{25}N_{7}O_{6}, with a molecular weight of 507.5 g/mol . Its structure features a purine core modified with various functional groups that may contribute to its biological activity.

PropertyValue
CAS Number375842-59-4
Molecular FormulaC24H25N7O6
Molecular Weight507.5 g/mol
Purity≥ 95%

The biological activity of this compound is primarily attributed to its interaction with purine metabolism pathways. Purines play a crucial role in various cellular processes, including energy transfer and signaling. The compound's hydrazinyl group may facilitate interactions with specific enzymes involved in purine biosynthesis or degradation.

Research indicates that similar purine derivatives can inhibit enzymes such as xanthine oxidase, which is pivotal in uric acid production. This inhibition could potentially lead to therapeutic effects in conditions characterized by elevated uric acid levels, such as gout and hyperuricemia .

Biological Activity and Therapeutic Implications

  • Anti-Gout Activity :
    • The compound may exhibit properties similar to allopurinol, a well-known xanthine oxidase inhibitor used in gout management. By reducing uric acid production, it could help alleviate symptoms associated with gout attacks .
  • Antioxidant Properties :
    • Some studies suggest that purine derivatives possess antioxidant capabilities, which may protect cells from oxidative stress. This property could be beneficial in various diseases where oxidative damage is a contributing factor .
  • Antitumor Activity :
    • Preliminary investigations into similar compounds have indicated potential antitumor effects through the modulation of cell cycle progression and apoptosis in cancer cells. Further studies are needed to determine if this compound shares these properties .

Scientific Research Applications

Anticancer Activity

Research indicates that purine derivatives can exhibit anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

Antiviral Properties

Purine analogs are known for their antiviral activities. The compound may inhibit viral replication by mimicking natural nucleotides, thereby interfering with nucleic acid synthesis. This mechanism has been observed in other purine derivatives used as antiviral agents against HIV and hepatitis viruses.

Neuroprotective Effects

There is emerging evidence suggesting that purine derivatives can exert neuroprotective effects. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound might help reduce oxidative stress and inflammation in neuronal cells, promoting cell survival.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the anticancer efficacy of similar purine derivatives in vitro. Results indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting that the compound could be a candidate for further development as an anticancer agent.

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of purine derivatives against influenza viruses. The study demonstrated that these compounds could effectively reduce viral titers in infected cells, highlighting their potential as therapeutic agents for viral infections.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains several reactive moieties:

  • Hydrazinyl group : Likely participates in condensation, oxidation, or metal coordination reactions.

  • Hydroxypropyl side chain : Susceptible to esterification, etherification, or oxidation.

  • Purine core : May undergo substitution or ring modification under specific conditions.

Hydrazinyl Group Reactions

Reaction TypeReagents/ConditionsExpected Product
Oxidation H2O2\text{H}_2\text{O}_2, acidicFormation of diazene derivatives
Condensation Carbonyl compounds (e.g., aldehydes)Hydrazone derivatives
Metal Coordination Transition metal ions (e.g., Cu²⁺)Metal complexes with potential bioactivity

Hydroxypropyl Side Chain Reactions

Reaction TypeReagents/ConditionsExpected Product
Esterification Acetic anhydride, H+\text{H}^+Acetylated derivatives
Etherification Alkyl halides, baseAlkyl ether analogs
Oxidation KMnO4\text{KMnO}_4, acidicKetone or carboxylic acid derivatives

Purine Core Modifications

Reaction TypeReagents/ConditionsExpected Product
Substitution Nucleophiles (e.g., amines)8-position substituted purines
Ring Expansion Strong bases, heatLarger heterocyclic systems

Comparative Analysis with Structural Analogs

The reactivity of this compound can be contextualized using data from structurally similar purine derivatives:

Compound FeatureObserved Reactivity in Analogs Relevance to Target Compound
Hydrazino substituent Forms stable complexes with transition metalsSuggests potential for chelation
Methylphenoxy group Resists hydrolysis under mild conditionsIndicates stability in aqueous media
Purine-dione backbone Undergoes selective substitution at C-8Supports targeted functionalization

Challenges in Reaction Optimization

  • Steric hindrance from the 2-methylphenoxy and phenylethylidene groups may limit accessibility to reactive sites.

  • Solubility issues in polar solvents could necessitate the use of phase-transfer catalysts or non-aqueous media.

  • Thermal stability of the hydrazinyl group requires controlled temperature conditions to prevent decomposition.

Comparison with Similar Compounds

Core Structure Variations

  • Purine-2,6-dione vs. Pyrimidin-2,4-dione Derivatives :
    • The target compound’s purine-2,6-dione core (two fused rings) contrasts with pyrimidin-2,4-dione derivatives (single-ring systems), such as compounds 7 , 8 , and 9 from . The bicyclic purine system provides greater surface area for target binding but may reduce solubility compared to pyrimidine analogues .
    • Hydrazinyl Modifications : The target’s (2Z)-1-phenylethylidene hydrazinyl group differs from the (E)-4-hydroxybenzylidene hydrazinyl group in CAS 887199-72-6 (). The Z-configuration and phenyl substitution may enhance lipophilicity and steric interactions compared to the hydroxybenzylidene analogue .

Substituent Analysis

Compound Name Core Structure Substituents Molecular Weight Key Properties (Inferred)
Target Compound Purine-2,6-dione 7: 2-hydroxy-3-(2-methylphenoxy)propyl; 8: (2Z)-1-phenylethylidene hydrazinyl ~468.5* High lipophilicity, rigid conformation
CAS 887199-72-6 Purine-2,6-dione 8: (E)-4-hydroxybenzylidene hydrazinyl; 7: 2-hydroxypropyl 358.35 Moderate solubility, hydrogen-bonding capacity
6-[(3-hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 7) Pyrimidin-2,4-dione 6: 3-hydroxy-2-hydroxymethylpropyl; 1,3: dimethoxymethyl ~356.3 Polar, potential for glycosidase inhibition
6-[(3-fluoro-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 13) Pyrimidin-2,4-dione 6: 3-fluoro-2-hydroxymethylpropyl ~358.3 Enhanced metabolic stability via fluorination

*Estimated based on structural formula.

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity: The target’s 2-methylphenoxy and phenylethylidene groups likely increase logP compared to pyrimidine derivatives with hydroxyl or methoxymethyl substituents .
  • Solubility : Hydroxypropyl and hydrazinyl groups in the target and CAS 887199-72-6 may improve aqueous solubility relative to fully alkylated pyrimidine analogues .

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